molecular formula C14H19N7 B3868493 isonicotinaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone

isonicotinaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone

Cat. No. B3868493
M. Wt: 285.35 g/mol
InChI Key: IXVWAJWKSRMMBP-MHWRWJLKSA-N
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Description

Isonicotinaldehyde derivatives are commonly used in the synthesis of various organic compounds . They are often involved in the formation of hydrazones, which are active compounds having an azomethine –NHN=CH group .


Synthesis Analysis

Hydrazones, similar to the one you’re asking about, can be synthesized by combining suitable aldehydes with hydrazides . This process involves the formation of an azomethine linkage .


Molecular Structure Analysis

The molecular structure of isonicotinaldehyde derivatives can be complex, depending on the specific derivative .


Chemical Reactions Analysis

Aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . This is a variation of the imine forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of isonicotinaldehyde derivatives can vary depending on the specific derivative .

Mechanism of Action

The mechanism of action for these compounds can vary widely depending on their specific structure and the context in which they’re used .

Safety and Hazards

As with any chemical compound, safety and hazards associated with isonicotinaldehyde derivatives would depend on the specific compound .

Future Directions

The future directions of research into isonicotinaldehyde derivatives could involve further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7/c1-20(2)13-9-12(17-14(18-13)21(3)4)19-16-10-11-5-7-15-8-6-11/h5-10H,1-4H3,(H,17,18,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVWAJWKSRMMBP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)NN=CC2=CC=NC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=C1)N/N=C/C2=CC=NC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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